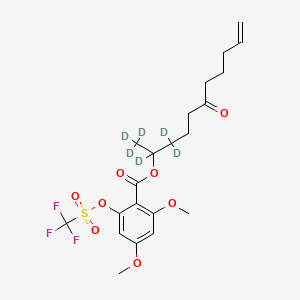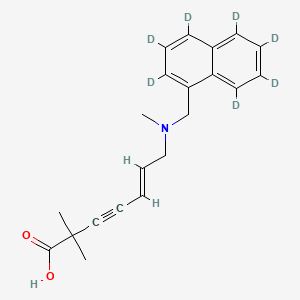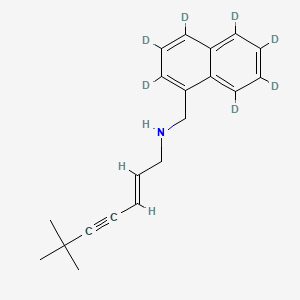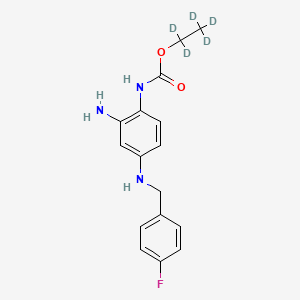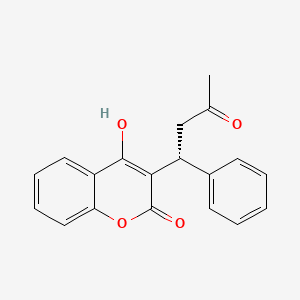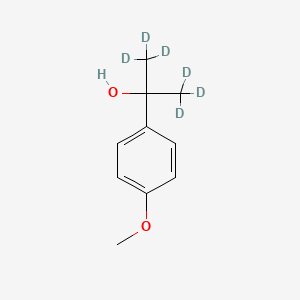
2-p-Anisyl-2-propanol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-p-Anisyl-2-propanol-d6 is the labelled analogue of 2-p-Anisyl-2-propanol . It is an intermediate used in the production of Nabilone . It has a molecular formula of C10H8D6O2 and a molecular weight of 172.25 .
Molecular Structure Analysis
The IUPAC name for 2-p-Anisyl-2-propanol-d6 is 1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-ol . The InChI key is BFXOWZOXTDBCHP-WFGJKAKNSA-N .Physical And Chemical Properties Analysis
2-p-Anisyl-2-propanol-d6 appears as a light yellow oily matter . It has a density of 1.0±0.1 g/cm3 . The boiling point is 266.2±23.0 °C at 760 mmHg .Scientific Research Applications
Analytical and Synthetic Applications
Microbial Production of Propanol : Research into the microbial production of propanol discusses the biochemical production of value-added molecules from renewable resources, indicating a potential area where 2-p-Anisyl-2-propanol-d6 could be studied for its synthetic utility or as a byproduct in microbial synthesis pathways (Walther & François, 2016).
Excited-State Proton-Coupled Electron Transfer : Investigations into the excited-state proton-coupled electron transfer (PCET) with d6 metal complexes reveal a complex interplay between light absorption, electron transfer, and proton movement. Such studies could inform the photochemical properties or reactivity of 2-p-Anisyl-2-propanol-d6 in the presence of similar metal complexes (Wenger, 2015).
Pharmacological Studies
Propofol Pharmacokinetics and Pharmacodynamics : Although not directly related to 2-p-Anisyl-2-propanol-d6, studies on propofol provide insights into the pharmacokinetic and pharmacodynamic modeling of intravenous hypnotic drugs. These studies could offer a framework for understanding how modifications in chemical structure, such as isotopic labeling, affect drug behavior (Sahinovic, Struys, & Absalom, 2018).
Clinical Pharmacokinetics of Propofol : Additional research into propofol’s clinical pharmacokinetics highlights the importance of understanding the metabolic pathways and interactions of pharmacologically active compounds. Similar studies could elucidate the metabolism and interaction potential of 2-p-Anisyl-2-propanol-d6 (Langley & Heel, 1988).
properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOWZOXTDBCHP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OC)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-p-Anisyl-2-propanol-d6 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


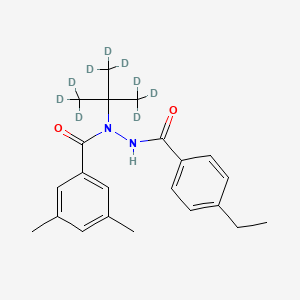
![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)
![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)
![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)
